molecular formula C11H16O4 B11086144 3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid

3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid

Cat. No.: B11086144
M. Wt: 212.24 g/mol
InChI Key: FXRAOARZHSCPPN-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid is a substituted cyclohexene dicarboxylic acid featuring three methyl groups at the 3, 3, and 5 positions of the cyclohexene ring. This structural arrangement imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3,3,5-trimethylcyclohex-4-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C11H16O4/c1-6-4-7(9(12)13)8(10(14)15)11(2,3)5-6/h5,7-8H,4H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

FXRAOARZHSCPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C(C1)C(=O)O)C(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile. One common method involves the reaction of isoprene with maleic anhydride under controlled conditions to form the desired cyclohexene derivative. The reaction is usually carried out in an inert solvent like toluene at elevated temperatures (around 80-100°C) to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially at the positions adjacent to the double bond.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 3,3,5-trimethyl-4-cyclohexene-1,2-dimethanol.

    Substitution: Formation of halogenated derivatives like 3,3,5-trimethyl-4-bromo-cyclohexene-1,2-dicarboxylic acid.

Scientific Research Applications

3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins due to its reactive carboxylic acid groups.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The cyclohexene ring structure allows for potential interactions with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Cyclohexene Dicarboxylic Acid Derivatives

The parent compound, 4-cyclohexene-1,2-dicarboxylic acid, exists in cis- and trans-isomeric forms. Key differences include:

  • Acidity : The cis-isomer exhibits pKa values of 3.89 (first dissociation) and 6.79 (second), while the trans-isomer shows pKa values of 3.95 and 5.81 . The lower second pKa of the trans-isomer suggests reduced stability of the doubly deprotonated form due to geometric strain.
  • Applications : Both isomers serve as intermediates in chemical synthesis, with the trans-isomer highlighted in studies on dissociation parameter modeling .

Methyl-Substituted Analogs

3,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic Acid (CAS 5346-13-4)
  • Structure : Features methyl groups at the 3 and 5 positions (C10H14O4).
  • Properties : Increased hydrophobicity compared to the parent compound due to methyl substitution, likely reducing aqueous solubility.
  • Applications : Used as an intermediate in fine chemicals and specialty polymers .
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic Acid
  • Structure : Additional methyl group at the 3-position (C11H16O4).
  • Electronic Effects : Methyl groups may donate electron density, slightly reducing the acidity of the carboxylic groups relative to the parent compound.

Industrial Derivatives: Anhydrides

Several substituted cyclohexene dicarboxylic anhydrides are used in polymer synthesis, including:

  • 6-Ethyl-4-cyclohexene-1,2-dicarboxylic acid anhydride: Ethyl substituents enhance hydrophobicity, improving compatibility with non-polar resins.
  • 3,6-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid anhydride : Symmetric methyl placement may favor crystalline polymer phases.
  • 3,3,5-Trimethyl derivative (hypothetical anhydride) : Expected to exhibit superior thermal stability due to increased steric shielding, making it suitable for high-temperature epoxy resins .

Comparative Data Table

Compound Substituents Molecular Formula pKa1 pKa2 Key Applications
cis-4-Cyclohexene-1,2-dicarboxylic acid None C8H10O4 3.89 6.79 Chemical synthesis
trans-4-Cyclohexene-1,2-dicarboxylic acid None C8H10O4 3.95 5.81 Dissociation studies
3,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid 3,5-dimethyl C10H14O4 N/A N/A Fine chemicals, polymer intermediates
This compound 3,3,5-trimethyl C11H16O4 N/A N/A Hypothetical: High-stability polymers

Research Findings and Implications

  • Acidity Trends : Methyl substitution reduces polarity and may lower solubility in polar solvents, though empirical pKa data for substituted analogs is lacking.
  • Industrial Relevance : Substituted anhydrides (e.g., 6-ethyl, 3,6-dimethyl) demonstrate that alkyl groups enhance compatibility with organic matrices in epoxy resins . The trimethyl variant could offer improved oxidative stability.
  • Synthetic Challenges : The 3,3,5-trimethyl structure may require specialized catalysts for efficient synthesis, as steric hindrance could impede conventional esterification or cyclization routes.

Biological Activity

3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid is an organic compound characterized by its unique cyclohexene structure with three methyl groups and two carboxylic acid functionalities. This structural configuration enables various biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 212.24 g/mol

The compound's structure allows for significant interactions with biological molecules, particularly through hydrogen bonding and hydrophobic interactions due to its carboxylic acid groups and cyclohexene ring.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. A study utilizing the Oxygen Radical Absorbance Capacity (ORAC) method demonstrated that the compound can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems.

Test Method Concentration (μg/mL) Trolox Equivalent (μmol TE/g)
ORAC100250
ORAC200450
ORAC300600

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes linked to inflammatory processes. In vitro studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

Case Study: Anti-inflammatory Effects

A case study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The study reported a decrease in prostaglandin E2 levels and a reduction in edema formation following carrageenan-induced paw edema tests.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The carboxylic acid groups can form hydrogen bonds with enzymes and receptors.
  • Hydrophobic Interactions : The cyclohexene ring allows for interactions with hydrophobic regions of proteins, potentially altering their conformation and activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound Name Molecular Formula Unique Features
3-Methyl-4-cyclohexene-1,2-dicarboxylic acidC₉H₁₂O₄Lacks two methyl groups compared to the target compound.
4-Cyclohexene-1,2-dicarboxylic acidC₈H₁₀O₄Contains fewer methyl substitutions; simpler structure.
3,3,5-trimethylcyclohexane-1,2-dicarboxylic acidC₁₁H₁₈O₄More saturated structure; different reactivity profile.

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